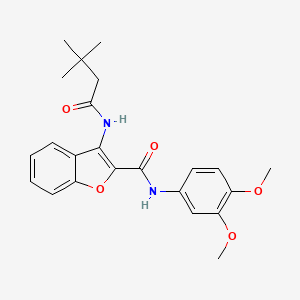

N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide

Description

N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran carboxamide core substituted with a 3,3-dimethylbutanamido group at position 3 and a 3,4-dimethoxyphenyl moiety at the carboxamide nitrogen.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)13-19(26)25-20-15-8-6-7-9-16(15)30-21(20)22(27)24-14-10-11-17(28-4)18(12-14)29-5/h6-12H,13H2,1-5H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJDABAUSNGGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide is characterized by its complex structure, which includes a benzofuran core substituted with a dimethoxyphenyl group and an amide functional group. Its molecular formula is , and it has a molecular weight of approximately 358.43 g/mol.

Structural Formula

Antinociceptive Effects

Research has indicated that compounds structurally related to this compound exhibit significant antinociceptive properties. For instance, studies on similar benzofuran derivatives have shown that they exert potent analgesic effects through various mechanisms, including modulation of the serotoninergic pathway and interaction with pain receptors.

- Mechanism of Action : The analgesic activity is primarily attributed to the compound's ability to inhibit the release of pro-inflammatory mediators and modulate pain pathways in the central nervous system. Some studies suggest that these compounds may act independently of opioid pathways, making them potential alternatives for pain management without the risk of addiction associated with opioids .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may exhibit significant free radical scavenging activity.

Anticancer Properties

Emerging evidence suggests that compounds with similar structures may possess anticancer properties. Research indicates that benzofuran derivatives can induce apoptosis in cancer cells through various signaling pathways. The specific effects of this compound on different cancer cell lines remain to be fully elucidated but warrant further investigation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antinociceptive | Modulates pain pathways | |

| Antioxidant | Scavenges free radicals | Preliminary findings |

| Anticancer | Induces apoptosis | Emerging evidence |

Case Study: Analgesic Efficacy

A comparative study on the analgesic efficacy of benzofuran derivatives showed that compounds with similar structural motifs to this compound were significantly more effective than traditional analgesics like aspirin and acetaminophen. The study utilized various nociception models in mice to assess pain relief efficacy and found that these compounds provided long-lasting relief without significant side effects .

Comparison with Similar Compounds

Structural Analog: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Key Differences :

- Core Structure : Rip-B () contains a simple benzamide core, whereas the target compound features a benzofuran ring. The benzofuran’s fused oxygen heterocycle enhances rigidity and electronic effects compared to the planar benzene ring in Rip-B.

- Substituents : Rip-B has a 3,4-dimethoxyphenethyl group linked via an ethyl chain, while the target compound substitutes the benzofuran core with a 3,3-dimethylbutanamido group and a direct N-linked 3,4-dimethoxyphenyl.

- Physicochemical Properties: Molecular Weight: The target compound (C₂₂H₂₅N₂O₅; MW ≈ 397 g/mol) is larger than Rip-B (C₁₇H₁₉NO₃; MW ≈ 285 g/mol) due to the benzofuran core and additional substituents. The benzofuran’s rigidity may increase its melting point compared to Rip-B.

Benzothiazole-Based Analogs ()

The European patent (EP 3 348 550A1) describes benzothiazole-2-yl acrylamides and acetamides, such as:

- (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide

- N-(benzothiazole-2-yl)-2-phenylacetamide

Key Differences :

- Core Heterocycle : Benzothiazole (a sulfur- and nitrogen-containing heterocycle) vs. benzofuran (oxygen-containing). Benzothiazoles often exhibit distinct electronic properties and binding affinities due to sulfur’s polarizability.

- Substituent Patterns : The patent compounds feature acrylamide or simple phenylacetamide groups, unlike the branched 3,3-dimethylbutanamido group in the target compound. The latter’s dimethyl moiety may enhance metabolic stability by resisting oxidative degradation.

Crystal Structure Insights ()

A related dimethoxyphenyl-containing compound, 2-(3,4-dimethoxyphenyl)ethylazanium chloride dihydrate, was analyzed via X-ray crystallography. Its monoclinic crystal system (P21/c) and unit cell parameters (a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å) suggest tight packing due to hydrogen bonding with water molecules .

Implications of Structural Variations

- Metabolic Stability: Branched alkyl chains (e.g., 3,3-dimethyl) are known to resist cytochrome P450-mediated oxidation, suggesting enhanced metabolic stability over linear-chain analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzofuran core. Key steps include:

- Amide coupling : Reaction of 3-amino-benzofuran-2-carboxylic acid derivatives with 3,3-dimethylbutanoyl chloride under anhydrous conditions using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .

- Substitution : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the product. Yield optimization often requires precise temperature control (e.g., reflux in acetonitrile) and solvent selection (e.g., DMF for polar intermediates) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm the benzofuran scaffold, methoxy groups (δ 3.7–3.9 ppm), and amide protons (δ 8.0–8.5 ppm). Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~465.2 for C24H27N2O5) and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹, benzofuran C-O at ~1250 cm⁻¹) .

Q. How is the solubility and stability of this compound assessed for in vitro studies?

- Methodological Answer :

- Solubility : Tested in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. Cloud-point analysis determines aqueous solubility limits .

- Stability : HPLC or LC-MS monitors degradation under physiological pH (7.4) and temperature (37°C). Accelerated stability studies (e.g., 40°C/75% humidity) predict shelf-life .

Advanced Research Questions

Q. How can reaction yields be optimized for the amide coupling step?

- Methodological Answer :

- Catalyst Screening : Evaluate alternatives to DCC, such as HATU or EDCI, which may reduce side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .

- In-situ FTIR : Monitors intermediate formation to halt reactions at optimal conversion .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate cell lines for target expression (e.g., Western blotting for kinase targets) .

- Purity Analysis : Quantify impurities (>98% purity via HPLC) that may antagonize/agonize off-target effects .

- Meta-analysis : Cross-reference datasets from orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. How can computational modeling predict SAR (Structure-Activity Relationships) for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the benzofuran core’s π-π stacking and methoxy groups’ hydrogen bonding .

- QSAR Models : Train regression models on analogues (e.g., substituents at the 3,4-dimethoxyphenyl group) to predict logP, pIC50, and selectivity .

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to prioritize derivatives with durable target engagement .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

- Methodological Answer :

- ADME Profiling :

- Absorption : Caco-2 permeability assays; logD (octanol-water) to estimate bioavailability .

- Metabolism : Microsomal stability assays (human/rodent liver microsomes) identify CYP450-mediated degradation hotspots .

- Pharmacokinetic Studies :

- IV/PO dosing in rodents : Calculate AUC, Cmax, and half-life. Use LC-MS/MS for plasma quantification .

- Tissue distribution : Autoradiography or whole-body imaging to assess brain penetration or tumor accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.